4-Ethyl-2,4-dimethylhexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

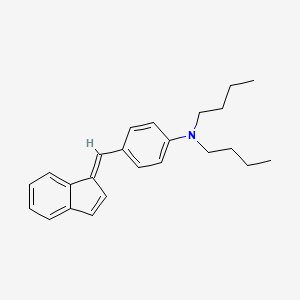

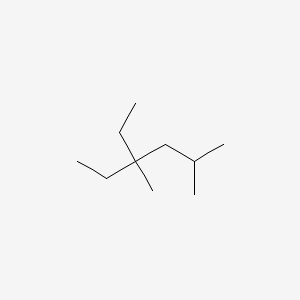

Le 4-Éthyl-2,4-diméthylhexane est un composé organique appartenant à la classe des alcanes. C’est un hydrocarbure ramifié de formule moléculaire C10H22. Ce composé se caractérise par la présence d’un groupe éthyle et de deux groupes méthyle liés à un squelette hexane. La structure du 4-Éthyl-2,4-diméthylhexane peut être représentée comme suit :

CH3 | CH3-CH2-C-CH2-CH-CH3 | | CH3 CH2-CH3 Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 4-Éthyl-2,4-diméthylhexane peut être réalisée par diverses réactions organiques. Une méthode courante implique l’alkylation du 2,4-diméthylhexane avec des halogénures d’éthyle en présence d’une base forte telle que l’hydrure de sodium ou le tert-butylate de potassium. La réaction se produit généralement dans des conditions anhydres pour éviter les réactions secondaires.

Méthodes de production industrielle : Dans un cadre industriel, la production de 4-Éthyl-2,4-diméthylhexane peut impliquer des procédés catalytiques utilisant des zéolithes ou d’autres catalyseurs acides solides. Ces catalyseurs facilitent la réaction d’alkylation, conduisant à des rendements et une sélectivité plus élevés. Les conditions de réaction, telles que la température et la pression, sont optimisées pour garantir une production efficace.

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Éthyl-2,4-diméthylhexane subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des alcools, des cétones ou des acides carboxyliques, selon les conditions de réaction et les agents oxydants utilisés.

Réduction : Les réactions de réduction peuvent convertir le 4-Éthyl-2,4-diméthylhexane en hydrocarbures plus simples.

Substitution : Les réactions d’halogénation peuvent introduire des atomes d’halogène dans la molécule, produisant des composés tels que le chlorure de 4-éthyl-2,4-diméthylhexyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et l’acide chromique (H2CrO4).

Réduction : L’hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) est une méthode typique.

Substitution : L’halogénation peut être réalisée à l’aide de chlore (Cl2) ou de brome (Br2) en présence de lumière ou d’un initiateur radicalaire.

Principaux produits :

Oxydation : Selon l’étendue de l’oxydation, les produits peuvent aller des alcools (par exemple, le 4-éthyl-2,4-diméthylhexanol) aux acides carboxyliques (par exemple, l’acide 4-éthyl-2,4-diméthylhexanoïque).

Réduction : Les principaux produits sont des alcanes plus simples.

Substitution : Dérivés halogénés tels que le chlorure de 4-éthyl-2,4-diméthylhexyle.

4. Applications de la recherche scientifique

Le 4-Éthyl-2,4-diméthylhexane a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chromatographie en phase gazeuse et en spectrométrie de masse pour l’analyse de mélanges complexes.

Biologie : Les études sur le métabolisme des alcanes ramifiés utilisent souvent ce composé pour comprendre les voies enzymatiques.

Médecine : La recherche sur la pharmacocinétique des hydrocarbures ramifiés comprend le 4-Éthyl-2,4-diméthylhexane comme composé modèle.

Industrie : Il est utilisé dans la synthèse de produits chimiques de spécialité et comme solvant dans divers procédés industriels.

Applications De Recherche Scientifique

4-Ethyl-2,4-dimethylhexane has several applications in scientific research:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

Biology: Studies on the metabolism of branched alkanes often use this compound to understand enzymatic pathways.

Medicine: Research on the pharmacokinetics of branched hydrocarbons includes this compound as a model compound.

Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.

Mécanisme D'action

Le mécanisme d’action du 4-Éthyl-2,4-diméthylhexane dans les réactions chimiques implique l’interaction de sa structure moléculaire avec les réactifs et les catalyseurs. Par exemple, dans les réactions d’oxydation, les groupes éthyle et méthyle influencent la réactivité du squelette hexane, conduisant à des produits spécifiques. Les cibles moléculaires et les voies dépendent du type de réaction et des conditions utilisées.

Composés similaires :

- 4-Éthyl-2,2-diméthylhexane

- 2,4-Diméthylhexane

- 3-Éthyl-2,4-diméthylhexane

Comparaison : Le 4-Éthyl-2,4-diméthylhexane est unique en raison du positionnement spécifique des groupes éthyle et méthyle, qui affecte sa réactivité chimique et ses propriétés physiques. Comparativement au 4-Éthyl-2,2-diméthylhexane, la présence d’un groupe méthyle supplémentaire en position 2 dans ce dernier composé entraîne des effets stériques et électroniques différents, qui influencent son comportement dans les réactions chimiques.

Comparaison Avec Des Composés Similaires

- 4-Ethyl-2,2-dimethylhexane

- 2,4-Dimethylhexane

- 3-Ethyl-2,4-dimethylhexane

Comparison: 4-Ethyl-2,4-dimethylhexane is unique due to the specific positioning of the ethyl and methyl groups, which affects its chemical reactivity and physical properties. Compared to 4-Ethyl-2,2-dimethylhexane, the presence of an additional methyl group at the second position in the latter compound results in different steric and electronic effects, influencing its behavior in chemical reactions.

Propriétés

Numéro CAS |

52897-03-7 |

|---|---|

Formule moléculaire |

C10H22 |

Poids moléculaire |

142.28 g/mol |

Nom IUPAC |

4-ethyl-2,4-dimethylhexane |

InChI |

InChI=1S/C10H22/c1-6-10(5,7-2)8-9(3)4/h9H,6-8H2,1-5H3 |

Clé InChI |

SIKFMUYSQCEQOO-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)(CC)CC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.